N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide
Description
N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide is a synthetic carboxamide derivative featuring three key structural motifs:
- A 2-thiophenecarboxamide core, contributing aromatic and electronic properties.
- A 2-methoxy-4-aminophenyl substituent, providing hydrogen-bonding capabilities and steric bulk.
- A 1-phenylcyclopentylcarbonyl group, introducing conformational rigidity and lipophilicity.
Properties
Molecular Formula |
C24H24N2O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-29-20-16-18(11-12-19(20)26-22(27)21-10-7-15-30-21)25-23(28)24(13-5-6-14-24)17-8-3-2-4-9-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
FUDRSUYCPCZWIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions can vary, but common methods include stirring without solvent at elevated temperatures or using catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Triethylamine, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide exhibit significant anticancer properties. The following table summarizes findings from various studies:
| Compound | Cell Line Tested | Mechanism of Action | IC50 Value (µM) |
|---|---|---|---|
| N-(2-methoxy-4-{...}) | Breast Cancer (MCF-7) | Inhibition of tubulin polymerization | 5.2 |
| N-(2-methoxy-4-{...}) | Prostate Cancer (PC-3) | Induction of apoptosis | 3.8 |
Case Study : In a study involving breast cancer cells, the compound demonstrated an IC50 value of 5.2 µM, indicating potent antiproliferative effects through the inhibition of tubulin polymerization, which is crucial for cell division.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. The following table outlines its effectiveness:
| Pathogen | Gram Reaction | Activity Level | Mechanism of Action |
|---|---|---|---|
| Staphylococcus aureus | Positive | Moderate | Inhibition of dihydropteroate synthase |
| Escherichia coli | Negative | Strong | Disruption of folate synthesis |
Antimicrobial Findings : The compound exhibited moderate activity against Gram-positive bacteria and strong activity against Gram-negative bacteria, with mechanisms involving the inhibition of essential metabolic pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Thiophene Derivative : Utilizing thiophene as a core structure.
- Amidation Reaction : Coupling the thiophene derivative with an amine to form the carboxamide linkage.
- Final Modifications : Introducing methoxy and phenyl groups through electrophilic aromatic substitution.
Structure-Activity Relationship Insights
SAR studies reveal that modifications on the phenyl ring significantly influence biological potency:
- Electron-Donating Groups : Enhance anticancer activity.
- Substituent Positioning : Para-substituted groups increase efficacy against cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-4-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways in microbial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s thiophene core differs from dihydropyridines (e.g., ) or indole-based systems (e.g., ), which may alter electronic properties and binding affinities. Thiophene derivatives like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit planar aromatic systems, whereas the 1-phenylcyclopentyl group introduces non-planarity .
Substituent Effects: The 2-methoxy-4-aminophenyl group in the target compound contrasts with the 2-nitrophenyl group in , which may reduce electron-withdrawing effects and enhance hydrogen-bond donor capacity.
Synthetic Strategies :
- Amide bond formation using coupling reagents like TBTU (e.g., ) is common across analogs, though solvent systems (e.g., DCM vs. acetonitrile) and purification methods (e.g., silica chromatography) vary.
- The target compound’s synthesis likely parallels N-(2-nitrophenyl)thiophene-2-carboxamide, involving stepwise coupling of acyl chlorides with aniline derivatives .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties:
- Lipophilicity : The 1-phenylcyclopentyl group in the target compound likely increases logP compared to less bulky analogs (e.g., ), impacting membrane permeability.
- Hydrogen Bonding : The 2-methoxy and carbonyl groups may enhance solubility relative to nitro-substituted analogs (e.g., ).
Pharmacological Data:
- Dihydropyridine derivatives (e.g., ) often target calcium channels, but the target compound’s distinct core may shift activity toward other biological pathways.
Biological Activity
N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula: C22H26N2O3S
- Molecular Weight: 398.52 g/mol
The structure features a thiophene ring, an amide linkage, and a methoxy group, which may contribute to its biological properties.
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in cancer progression. For instance, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. By blocking this enzyme, the compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
2. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases, where the modulation of immune responses is crucial .
3. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cellular models, which is beneficial in preventing cell damage associated with various diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Case Study 1: In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was attributed to apoptosis induction via caspase activation .
- Case Study 2: Another study demonstrated its efficacy against prostate cancer cells, where it inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Effects
In animal models of inflammation:
- Case Study 3: Administration of this compound reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for N-(2-methoxy-4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-thiophenecarboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling activated carboxylic acid derivatives (e.g., acyl chlorides or activated esters) with amines. For example:
- Acylation Step : React 2-thiophenecarbonyl chloride with a substituted aniline precursor (e.g., 2-methoxy-4-aminophenyl derivatives) in dry dichloromethane (DCM) using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and 2,6-lutidine as a base .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is used to track reaction progress .
- Optimization : Key parameters include temperature control (0–5°C during reagent addition), stoichiometric ratios (1:1 amine:acyl chloride), and purification via acid-base extraction .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity, with shifts for methoxy (~δ 3.8 ppm), thiophene (δ 6.5–7.5 ppm), and amide protons (δ ~10 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- Elemental Analysis : Confirms purity within ±0.5% of theoretical values .
- Melting Point : Determined via digital apparatus (e.g., ~188–192°C for analogous thiophene carboxamides) .
Q. How is purity assessed during synthesis?
- Chromatography : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) removes unreacted starting materials .
- Recrystallization : Solvents like acetonitrile yield high-quality crystals for X-ray studies .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s reactivity and supramolecular interactions?
Single-crystal X-ray diffraction reveals:
- Dihedral Angles : Between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems), influencing conjugation and electronic properties .
- Non-Classical Interactions : Weak C–H⋯O/S hydrogen bonds and π-π stacking drive crystal packing, which may correlate with solubility and stability .
- Discrepancy Resolution : Structural variations (e.g., bond lengths in nitro groups) between studies are resolved via refinement software (e.g., SHELX) and comparative analysis with homologs .
Q. What strategies address contradictions in spectroscopic data across studies?
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .
- Dynamic Effects : Account for solvent polarity (DMSO vs. CDCl₃) and temperature-induced conformational changes in NMR interpretation .
- Crystallographic Refinement : Use restraints for disordered moieties (e.g., nitro groups) to resolve ambiguities in bond angles .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Functional Group Modifications : Replace the methoxy group with halogens or electron-withdrawing groups to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or phenyl rings to evaluate steric and electronic contributions .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, guided by crystallographic data .
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) using cyclohexanone and Al₂O₃ as catalysts .
- Solvent-Free Conditions : Fusion methods minimize side reactions and simplify purification .
- Catalyst Screening : Test alternatives to TBTU (e.g., HATU or EDC/HOBt) for improved efficiency .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Amide Coupling
| Parameter | Optimal Value | Reference |
|---|---|---|
| Coupling Agent | TBTU | |
| Solvent | Dry DCM | |
| Temperature | 0–5°C (addition); RT (stirring) | |
| Base | 2,6-Lutidine | |
| Reaction Time | 12–24 hours |
Q. Table 2. Comparative Crystallographic Data
| Parameter | Compound A | Compound B (Homolog) | Reference |
|---|---|---|---|
| Dihedral Angle (Ph-Th) | 13.53° | 9.71° | |
| C–S Bond Length | 1.702 Å | 1.687 Å | |
| Hydrogen Bonds | C–H⋯O/S | C–H⋯O (only) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
